(1R,3R)-3-(aminomethyl)cyclopentan-1-ol
Overview
Description
(1R,3R)-3-(aminomethyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group The stereochemistry of the compound is specified by the (1R,3R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-(aminomethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent to introduce the desired stereochemistry. Another approach is the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale asymmetric synthesis techniques. These methods often employ chiral catalysts or chiral auxiliaries to ensure the selective formation of the desired stereoisomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1R,3R)-3-(aminomethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative with a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of cyclopentane derivatives with primary amine groups.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,3R)-3-(aminomethyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-(aminomethyl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
(1S,3S)-3-(aminomethyl)cyclopentan-1-ol: The enantiomer of (1R,3R)-3-(aminomethyl)cyclopentan-1-ol, with different stereochemistry.
Cyclopentanol: A simpler analog without the aminomethyl group.
Cyclopentylamine: A related compound lacking the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both aminomethyl and hydroxyl functional groups
Properties
IUPAC Name |
(1R,3R)-3-(aminomethyl)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNZASXRSXFRW-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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